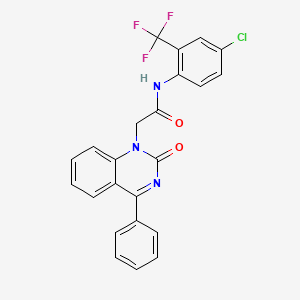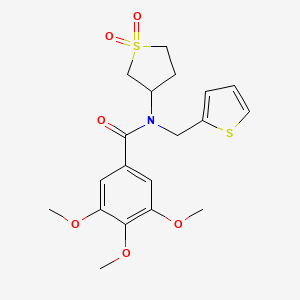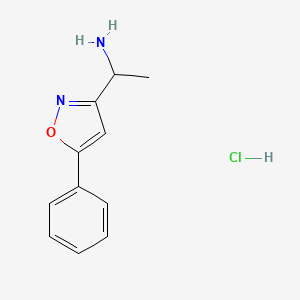![molecular formula C14H12FN5OS2 B2375964 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 886927-08-8](/img/structure/B2375964.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound featuring a thiophene ring, a triazole ring, and a fluorinated aromatic amide. Its unique structural components allow for diverse reactivity and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .
Mode of Action
The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.
Biochemical Pathways
The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.
Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Reduces nitro groups to amines.
Substitution: : Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.
Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.
Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.
Comparison with Similar Compounds
Comparison: Similar compounds include those with thiophene and triazole rings but differ in substituents.
List of Similar Compounds
2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
This compound's unique combination of structural elements makes it a versatile tool in scientific research and industrial applications. Curious about how it works in a specific field?
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLCTDADGEGMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)


![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)
![2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2375887.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
![oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate](/img/structure/B2375900.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)
